N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(11-21-7-3-6-18-21)20-13-8-19-22(9-13)10-14-12-24-15-4-1-2-5-16(15)25-14/h1-9,14H,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDJYXDJZOYEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its intricate structure suggests potential biological activities, which are currently under investigation in various studies. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| LogP | 4.7126 |
| PSA (Polar Surface Area) | 71.03 Ų |
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole framework, which is known for its diverse pharmacological activities.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, compounds structurally related to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum . These findings suggest that the compound may possess similar antiparasitic properties.
Anticancer Properties
The biological activity of pyrazole derivatives extends to anticancer effects as well. A study indicated that certain pyrazole compounds can induce autophagy in cancer cells, which may contribute to their cytotoxicity . The mechanism involves modulation of cellular pathways that lead to apoptosis in cancerous cells while sparing normal cells from toxicity.
Antimicrobial Activity
Pyrazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria . The structural features of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study on Cytotoxicity and Autophagy Induction
A comprehensive study assessed the cytotoxicity of various pyrazole derivatives, including those related to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide. The results indicated that some compounds induced autophagy in cancer cells while exhibiting low toxicity towards human cells . This dual action highlights the potential therapeutic applications of these compounds in cancer treatment.
Research on Antiparasitic Effects
Another significant study focused on the antiparasitic activity of pyrazole derivatives against T. cruzi. The compounds displayed low micromolar potencies with minimal cytotoxic effects on mammalian cells . This selective toxicity makes them promising candidates for further development as antiparasitic agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
However, insights can be extrapolated from related molecules:
Compound 5 from
- Structure : 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate.
- Key Differences: The target compound lacks the extended dodecanedioate chain and flavanol-derived chroman-4-one moiety present in Compound 3. Compound 5 exhibits additional hydroxyl and methoxy groups, enhancing its hydrogen-bonding capacity .
- Synthesis : Compound 5 was synthesized in 26% yield , suggesting that modifications to the benzodioxin core (e.g., alkylation or esterification) are feasible but may require optimization for the target molecule.
General Pyrazole-Acetamide Derivatives
- Hydrogen-Bonding Patterns : Pyrazole-acetamide derivatives often form robust hydrogen-bonding networks, as observed in crystal structures analyzed via graph-set theory . The target compound’s pyrazole nitrogen atoms and acetamide carbonyl are likely to participate in similar interactions.
- Thermodynamic Stability : Derivatives with shorter alkyl linkers (e.g., methyl vs. dodecanedioate in Compound 5) typically exhibit higher melting points and crystallinity due to reduced conformational flexibility .
Challenges and Limitations in Comparative Analysis
- Lack of Direct Data : The absence of experimental data (e.g., IC₅₀ values, solubility, or crystallographic coordinates) for the target compound precludes a quantitative comparison with analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
